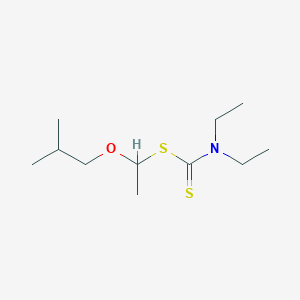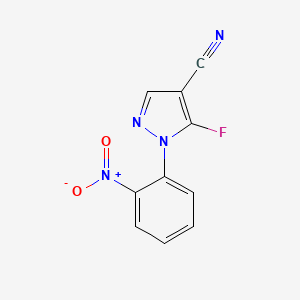
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro group, a nitrophenyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with fluorinated hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-methyl
Uniqueness
5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions and enhance the compound’s reactivity and binding affinity. This makes it a versatile building block for the synthesis of more complex molecules and materials .
属性
分子式 |
C10H5FN4O2 |
|---|---|
分子量 |
232.17 g/mol |
IUPAC 名称 |
5-fluoro-1-(2-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H |
InChI 键 |
QCIHNJXXLAYINC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



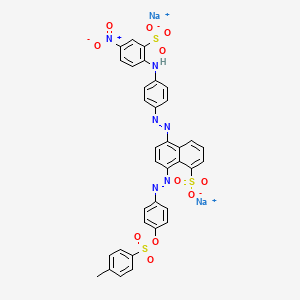
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
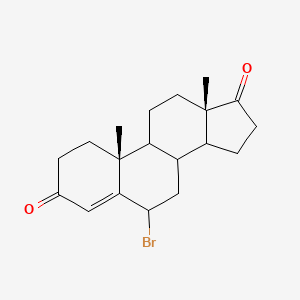
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14779897.png)
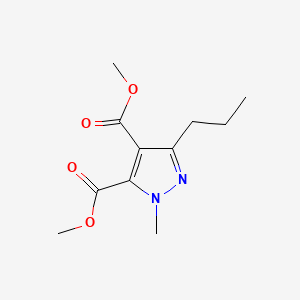
![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)

